

Preliminary Investigation of Glycyrrhizin (GLR) for SARS-CoV-2

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Compound of Interest

Compound Name: GLR-19

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated an urgent search for effective antiviral therapies. Glycyrrhizin (GLR), a triterpenoid saponin derived from the root of *Glycyrrhiza glabra* (licorice), has emerged as a promising candidate due to its established broad-spectrum antiviral and anti-inflammatory properties. This document provides a comprehensive technical overview of the preliminary preclinical investigations into GLR's efficacy against SARS-CoV-2. It consolidates in vitro data, details key experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The findings suggest that GLR employs a multi-pronged approach, interfering with viral entry and replication, and modulating host inflammatory responses, thereby warranting further investigation for its potential clinical application in COVID-19.

Proposed Mechanisms of Action

Glycyrrhizin is hypothesized to combat SARS-CoV-2 through several distinct mechanisms, targeting both viral and host factors.^[1] These actions collectively contribute to the inhibition of viral entry, replication, and the mitigation of virus-induced pathology.

Key proposed mechanisms include:

- **Inhibition of Viral Entry:** GLR has been shown to interfere with the initial stages of viral infection. It can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary

entry point for SARS-CoV-2 on host cells.[1][2] This interaction can block the binding of the viral Spike (S) protein's Receptor-Binding Domain (RBD) to ACE2, thereby preventing viral attachment and entry.[1][2] Computational docking studies support a high binding affinity of GLR to the ACE2 catalytic pocket.[2]

- **Inhibition of Viral Replication:** A critical target for GLR is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[2][3] By inhibiting Mpro, GLR can effectively halt the viral life cycle post-entry.[3][4]
- **Modulation of Host Signaling Pathways:** GLR is known to interact with various cellular signaling pathways. It can bind to the High-Mobility-Group Box 1 (HMGB1) protein, a key mediator of inflammation.[1] This interaction can reduce coronavirus-mediated inflammation and may also inhibit HMGB1-induced ACE2 expression.[1]
- **Immunomodulatory and Anti-inflammatory Effects:** Beyond direct antiviral actions, GLR possesses potent anti-inflammatory and immunomodulatory properties.[1] It can influence transcription factors like NF- κ B and activate protein 1, and upregulate inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in macrophages, which can contribute to viral clearance and control of hyperinflammation.[5]

Quantitative In Vitro Efficacy Data

Multiple in vitro studies have quantified the antiviral activity of Glycyrrhizin against SARS-CoV-2 and its key molecular targets. The data highlights its efficacy in cell-based assays and target-specific inhibition.

Table 1: Antiviral Activity of Glycyrrhizin against SARS-CoV-2 in Cell Culture

Compound/ Extract	Cell Line	Assay Type	Efficacy Metric	Value	Reference
Glycyrrhizin	Vero E6	Antiviral (Post-treatment)	EC50	0.44 mg/mL	[1]
Glycyrrhizin	Vero E6	Antiviral (Pre- & Post-entry)	Inhibitory Conc.	0.5 mg/mL (pre-entry)	[1]
Glycyrrhizin	Vero E6	Antiviral (Post-entry)	Inhibitory Conc.	1.0 mg/mL (post-entry)	[1]
Aqueous Licorice Root Extract	Vero E6	Antiviral (Pre- & Post-entry)	Inhibitory Conc.	2.0 mg/mL	[1]
Glycyrrhizin	Vero E6	Cytotoxicity	CC50	> 4 mg/mL	[1]
Glycyrrhizin	Mouse Aorta Muscle Cells	Cytotoxicity	CC50	> 100 μ M	[1]
Glycyrrhizin	Normal Human Lung Cells (16HBE)	Cytotoxicity	CC50	> 100 μ M	[1]

Table 2: Inhibition of Specific SARS-CoV-2 Molecular Targets by Glycyrrhizin

Target	Assay Type	Efficacy Metric	Value	Reference
SARS-CoV-2 Main Protease (Mpro/3CLpro)	Enzymatic Assay	% Inhibition	70.3% at 30 μ M	[1]
SARS-CoV-2 Main Protease (Mpro/3CLpro)	Enzymatic Assay	% Inhibition	100% at 2000 μ M	[1][6]
Spike-RBD / ACE2 Interaction	NanoBiT-based Assay	IC50	22 μ M	[1]
Spike-RBD / ACE2 Interaction	Cell-based Assay	Inhibitory Conc.	31 μ M	[2][7]

Experimental Protocols

The following sections detail the generalized methodologies employed in the preliminary in vitro investigation of Glycyrrhizin against SARS-CoV-2.

Cell Culture and Virus Propagation

- **Cell Line:** Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to SARS-CoV-2 infection.
- **Culture Medium:** Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Virus Strain:** A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells. Viral titers are determined by calculating the 50% Tissue Culture Infectious Dose (TCID₅₀) using the endpoint dilution method.

Cytotoxicity Assay

The potential cytotoxic effect of GLR on the host cells is evaluated to determine the therapeutic window.

- **Cell Seeding:** Confluent Vero E6 cells are seeded in 96-well microtiter plates.
- **Compound Treatment:** Serial dilutions of Glycyrrhizin (e.g., ranging from 0.002 to 4 mg/mL) are added to the cells.[8]
- **Incubation:** The plates are incubated for a period corresponding to the antiviral assay duration (e.g., 48 hours).[8]
- **Viability Assessment:** Cell viability is measured using a colorimetric assay, such as MTT or a water-soluble tetrazolium salt (WST) based assay (e.g., "Orangu cell counting solution").[8] The absorbance is read using a microplate reader.
- **Calculation:** The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Antiviral Activity Assay (Combined Pre- and Post-Entry)

This assay determines the efficacy of GLR in inhibiting viral replication when introduced simultaneously with the virus.

- **Preparation:** Serial dilutions of Glycyrrhizin (e.g., 0.004–4 mg/mL) are prepared in culture medium.[3]
- **Pre-incubation:** The compound dilutions are pre-incubated with a standardized amount of SARS-CoV-2 (e.g., 100 TCID50) for 1 hour at 37°C.[3]
- **Infection:** The virus-compound mixture is added to confluent Vero E6 cells in 96-well plates. [3]
- **Incubation:** The plates are incubated for 48 hours at 37°C to allow for viral replication and the development of cytopathic effect (CPE).[3]
- **Evaluation:** The CPE is visualized and scored after staining the cells with a solution like crystal violet. The effective concentration (EC50), the concentration that inhibits CPE by 50%, is calculated. Alternatively, viral RNA levels in the supernatant can be quantified using qRT-PCR.[1]

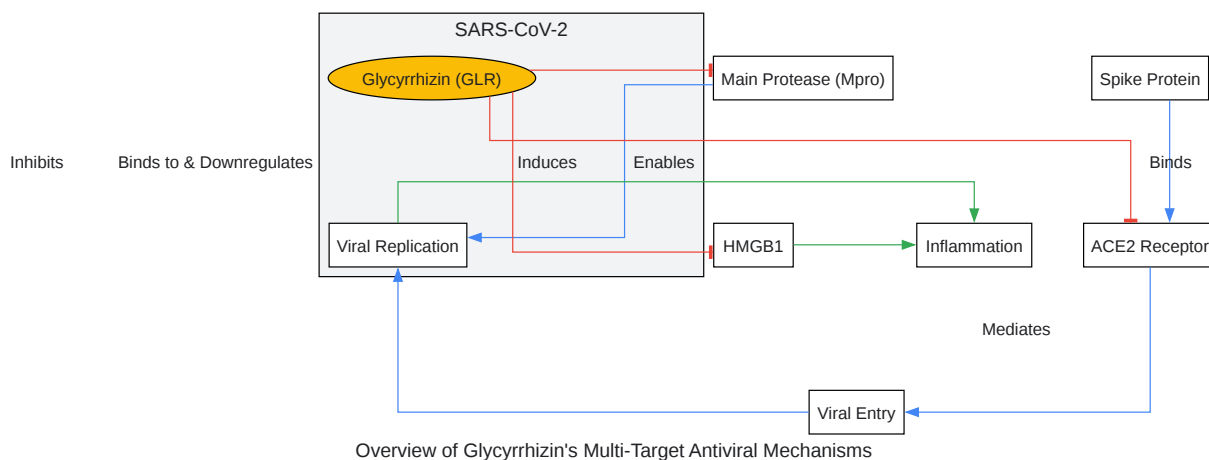
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of GLR on the enzymatic activity of the viral main protease.

- **Assay Principle:** A fluorogenic substrate that contains a cleavage site for Mpro is used. Upon cleavage by the enzyme, a fluorescent signal is produced.
- **Reaction Mixture:** Recombinant SARS-CoV-2 Mpro enzyme is incubated with varying concentrations of Glycyrrhizin (e.g., 30 μ M to 2000 μ M) in an appropriate assay buffer.^[1]
- **Initiation:** The reaction is initiated by adding the fluorogenic substrate.
- **Measurement:** The fluorescence intensity is measured over time using a fluorescence plate reader.
- **Analysis:** The rate of substrate cleavage is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of GLR to a no-inhibitor control.

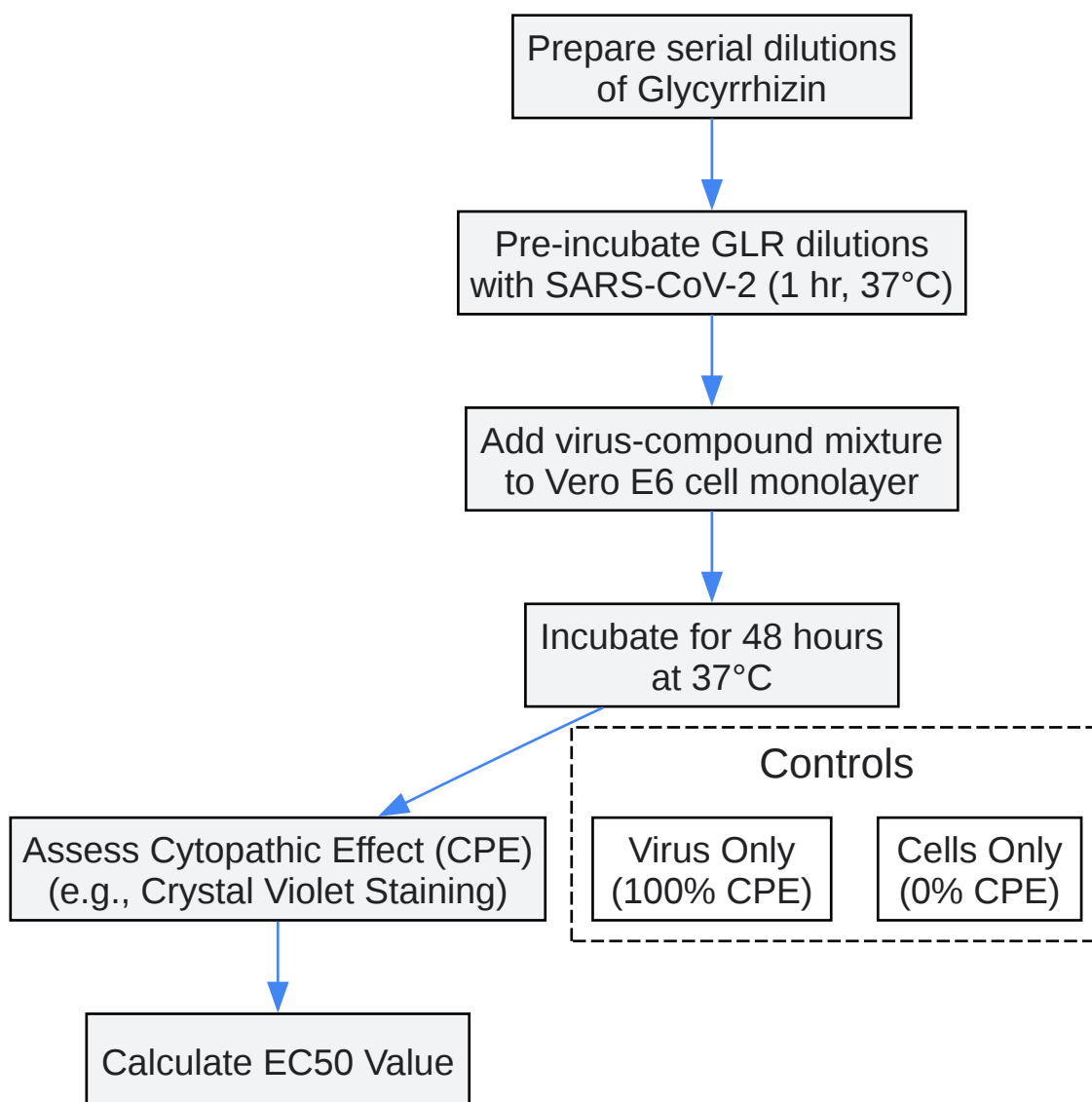
Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes described.



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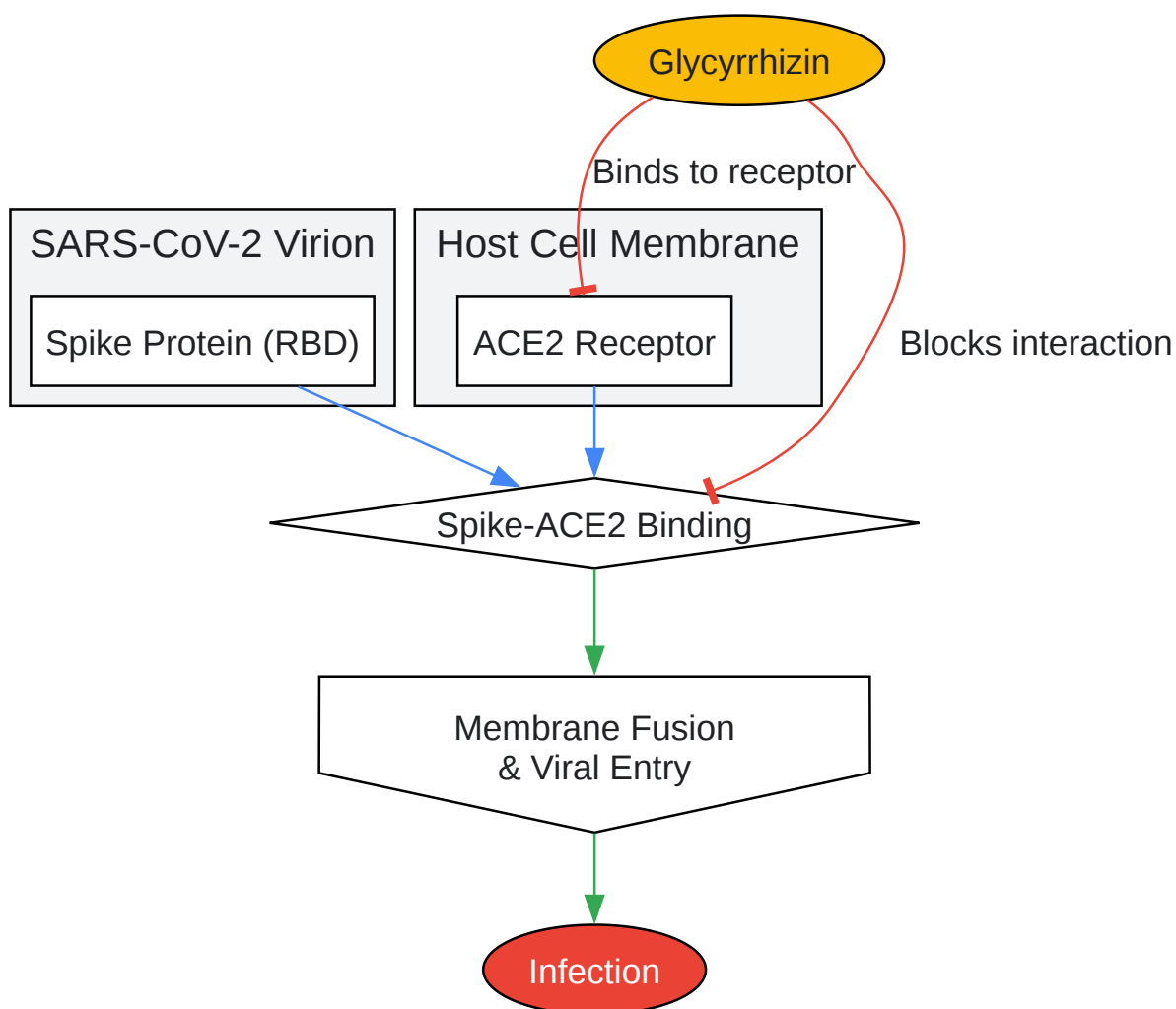
Caption: Overview of Glycyrrhizin's multi-target antiviral mechanisms.



Workflow for In Vitro Antiviral Activity Assay

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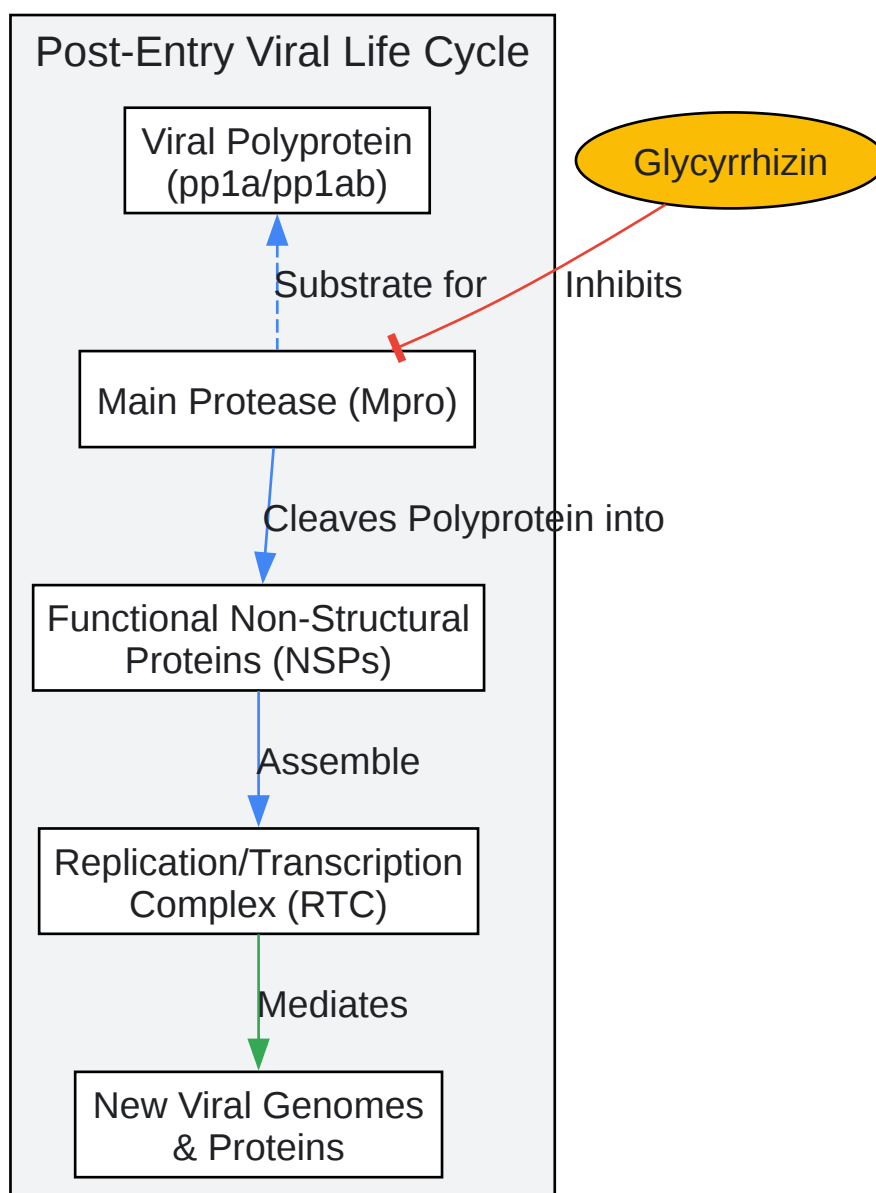
Caption: Generalized workflow for an in vitro antiviral activity assay.



Mechanism: Inhibition of Viral Entry via ACE2

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Caption: Mechanism of viral entry inhibition by Glycyrrhizin via ACE2.



Mechanism: Inhibition of Viral Replication via Mpro

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Caption: Mechanism of viral replication inhibition by Glycyrrhizin via Mpro.

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